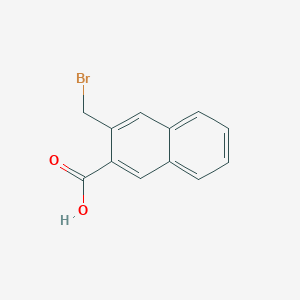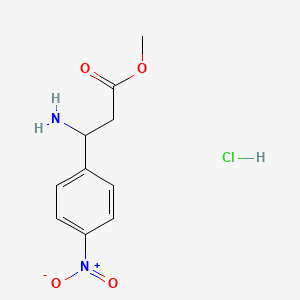
3-Chloro-6-isobutoxypicolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-isobutoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O and a molecular weight of 264.15 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, an isobutoxy group, and a picolinimidamide moiety. It is primarily used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-isobutoxypicolinimidamide hydrochloride typically involves the reaction of 3-chloropicolinic acid with isobutyl alcohol in the presence of a suitable catalyst to form the isobutoxy derivative. This intermediate is then reacted with an appropriate amidating agent to yield the picolinimidamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-isobutoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups.
Oxidation and Reduction Reactions: Various oxidation states and reduced forms of the compound.
Hydrolysis: Corresponding acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-isobutoxypicolinimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-isobutoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropicolinic Acid: A precursor in the synthesis of 3-Chloro-6-isobutoxypicolinimidamide hydrochloride.
6-Isobutoxypicolinic Acid: Another intermediate in the synthetic route.
Picolinimidamide Derivatives: Compounds with similar picolinimidamide moieties but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
1179361-04-6 |
|---|---|
Molekularformel |
C10H15Cl2N3O |
Molekulargewicht |
264.15 g/mol |
IUPAC-Name |
3-chloro-6-(2-methylpropoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H14ClN3O.ClH/c1-6(2)5-15-8-4-3-7(11)9(14-8)10(12)13;/h3-4,6H,5H2,1-2H3,(H3,12,13);1H |
InChI-Schlüssel |
MLONYMAKVLTUJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=NC(=C(C=C1)Cl)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


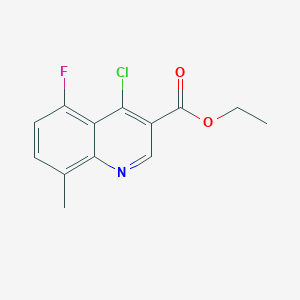
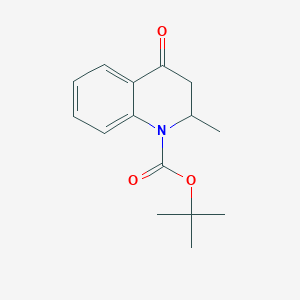
![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)
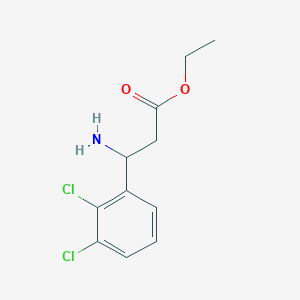


![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
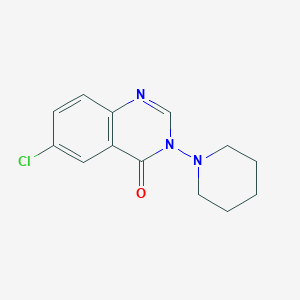
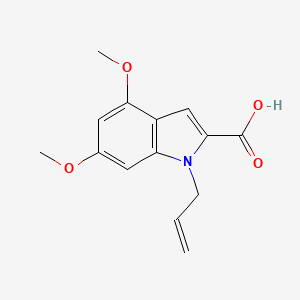
![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)
![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)
![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
